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Compound of Interest

Compound Name:
5-(Aminomethyl)thiophene-3-

carbonitrile

CAS No.: 232280-88-5

Cat. No.: B3254115

Get Quote

Thiophene scaffolds are privileged structures in medicinal chemistry, forming the core of

numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and

ability to engage in various biological interactions make them a focal point in the design of

novel therapeutics.[1][2] The compound of interest, 5-(Aminomethyl)thiophene-3-
carbonitrile, represents a novel entity with potential applications as a building block in the

synthesis of bioactive molecules.[3][4]

As with any newly synthesized compound destined for drug development pipelines, its

molecular structure must be unequivocally confirmed. Minor deviations in atomic connectivity,

stereochemistry, or even solid-state packing can profoundly alter a compound's efficacy, safety,

and pharmacokinetic profile. This guide provides a comprehensive, field-proven workflow for

the complete structure elucidation of 5-(Aminomethyl)thiophene-3-carbonitrile, treating it as

a newly synthesized entity. We will proceed through a multi-technique, orthogonal approach,

where each analytical method provides a unique and essential piece of the structural puzzle.

This self-validating system ensures the highest degree of confidence in the final assigned

structure.
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Foundational Analysis: From Synthesis to Initial
Characterization
For context, a plausible synthesis of the title compound could involve a multi-step process

starting with a Gewald reaction to form a 2-aminothiophene-3-carbonitrile intermediate,

followed by functional group manipulations at the 5-position to introduce the aminomethyl

group.[5] Upon synthesis and purification (e.g., via column chromatography), the initial

characterization of the isolated, pure compound would begin.

Visualizing the Elucidation Workflow
The logical flow of our investigation is critical. We begin with techniques that confirm the

fundamental building blocks (molecular formula) and functional groups present, then move to

methods that piece together the atomic connectivity, and finally, determine the precise three-

dimensional arrangement of atoms in space.
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Caption: Logical workflow for the structure elucidation of a novel compound.
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Part 1: Confirming the Molecular Blueprint via Mass
Spectrometry
Expertise & Experience: Before any other spectroscopic analysis, it is paramount to confirm the

molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for

this purpose, providing a mass measurement with enough accuracy to distinguish between

isobaric formulas.

Experimental Protocol: High-Resolution Mass
Spectrometry (HRMS)

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a

suitable solvent (e.g., methanol or acetonitrile).

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)

or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.[2]

Data Acquisition: Infuse the sample solution directly into the ESI source in positive ion mode.

The ESI process will gently ionize the molecule, primarily forming the protonated molecular

ion [M+H]⁺.

Analysis: Measure the mass-to-charge ratio (m/z) of the [M+H]⁺ ion to at least four decimal

places.

Data Interpretation and Trustworthiness
For 5-(Aminomethyl)thiophene-3-carbonitrile (C₆H₇N₃S), the expected data would be as

follows:

Property Expected Value

Molecular Formula C₆H₇N₃S

Exact Mass 153.0361

Observed [M+H]⁺ (m/z) 154.0439 ± 0.0005 (typically within 5 ppm)
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The observation of a high-intensity ion at m/z ≈ 154.0439, matching the calculated mass for

C₆H₇N₃SH⁺ within a very narrow error margin, provides strong, trustworthy evidence for the

proposed molecular formula. Further analysis of the fragmentation pattern can provide initial

structural clues, with expected losses of the aminomethyl group or the nitrile moiety.[6][7]

Part 2: Identifying Functional Groups with Infrared
Spectroscopy
Expertise & Experience: With the molecular formula confirmed, the next logical step is to verify

the presence of the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a

rapid and reliable method for this purpose, as specific covalent bonds absorb infrared radiation

at characteristic frequencies.[8][9]

Experimental Protocol: FTIR Spectroscopy
Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using

an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-650 cm⁻¹.

Analysis: Identify the key absorption bands and correlate them to the expected functional

groups.[10]

Data Interpretation and Self-Validation
The FTIR spectrum serves as a quick validation of the key structural motifs. The presence of all

expected peaks provides confidence to proceed with more detailed analysis.
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Functional Group Bond Vibration
Expected
Wavenumber
(cm⁻¹)

Peak
Characteristics

Amine (–NH₂) N-H Stretch 3400–3250
Two medium, sharp

bands

Nitrile (–C≡N) C≡N Stretch 2260–2220
Sharp, medium

intensity

Thiophene Ring Aromatic C-H Stretch ~3100 Weak to medium

Methylene (–CH₂–) C-H Stretch 2950–2850 Medium

Thiophene Ring C=C Stretch 1600–1450 Multiple bands

The sharp peak around 2230 cm⁻¹ is particularly diagnostic for the nitrile group.[10][11] The

presence of two distinct N-H stretching bands confirms a primary amine.

Part 3: Assembling the Puzzle with NMR
Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most

powerful tool for elucidating the precise connectivity of atoms in a molecule.[12] We will use a

combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to build a complete

and unambiguous picture of the molecular structure.

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[2]

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Data Acquisition:

¹H NMR: Standard pulse sequence.

¹³C NMR: Standard proton-decoupled pulse sequence.
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2D Experiments: Standard pulse sequences for COSY, HSQC, and HMBC.

Data Interpretation: A Step-by-Step Elucidation
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings (chemical shift), the number of protons in each environment

(integration), and neighboring protons (splitting/multiplicity).[13]

H4 (Thiophene Proton): Expected as a singlet around δ 7.0-7.5 ppm. Its exact position will

be influenced by the electron-withdrawing nitrile group and the aminomethyl group.

H2 (Thiophene Proton): Expected as a singlet around δ 7.5-8.0 ppm. This proton is adjacent

to the sulfur atom and deshielded by the nitrile group at the 3-position.

Methylene Protons (–CH₂–): Expected as a singlet around δ 3.5-4.5 ppm. The chemical shift

is higher than a typical alkane due to the adjacent nitrogen and the thiophene ring.

Amine Protons (–NH₂): Expected as a broad singlet around δ 1.5-3.0 ppm. The chemical

shift can be variable and depends on concentration and solvent.

Proton Assignment Predicted δ (ppm) Multiplicity Integration

Thiophene H2 7.5 - 8.0 Singlet (s) 1H

Thiophene H4 7.0 - 7.5 Singlet (s) 1H

Methylene (-CH₂-) 3.5 - 4.5 Singlet (s) 2H

Amine (-NH₂) 1.5 - 3.0 Broad s 2H

The ¹³C NMR spectrum reveals the number of unique carbon environments.

C3 & C5 (Substituted Thiophene Carbons): Expected in the δ 130-150 ppm range.

C2 & C4 (Unsubstituted Thiophene Carbons): Expected in the δ 120-130 ppm range.[14][15]

Nitrile Carbon (–C≡N): Expected around δ 115-120 ppm.

Methylene Carbon (–CH₂–): Expected around δ 40-50 ppm.
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2D NMR experiments are crucial for confirming the connections proposed from 1D data.

2D NMR Connectivity Map
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Caption: Key 2D NMR correlations for structure confirmation.

COSY (Correlation Spectroscopy): Would show no correlations between the thiophene

protons and the methylene protons, confirming they are not on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): Directly links protons to the carbons

they are attached to. This would definitively assign the ¹³C peaks for C2, C4, and the

methylene carbon based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing

together the fragments. We would expect to see:

A correlation from the methylene protons to C5 and C4 of the thiophene ring, confirming

the attachment point.

A correlation from H2 to the nitrile carbon (CN) and C4, confirming the substitution pattern

on that side of the ring.

The combination of these NMR experiments provides an interlocking, self-consistent dataset

that validates the entire molecular framework.
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Part 4: The Gold Standard - Single Crystal X-Ray
Crystallography
Expertise & Experience: While the combination of MS and NMR provides incontrovertible

evidence for the structure in solution, single-crystal X-ray crystallography provides the absolute,

unambiguous structure in the solid state.[16][17] It reveals precise bond lengths, bond angles,

and intermolecular interactions, which can be critical for understanding physical properties and

for computational modeling. Some thiophene derivatives are known to exhibit polymorphism,

where the same molecule crystallizes in different forms, making this analysis particularly

valuable.[5][18]

Experimental Protocol: X-Ray Crystallography
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a

saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).

[19]

Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray

diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-

rays.

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron

density map, from which the atomic positions are determined. This model is then refined to

best fit the experimental data.

The resulting crystal structure would provide the definitive confirmation of the atomic

connectivity of 5-(Aminomethyl)thiophene-3-carbonitrile and reveal details about hydrogen

bonding between the aminomethyl groups of adjacent molecules in the crystal lattice.

Conclusion: A Multi-faceted Approach to Certainty
The structure elucidation of a novel compound such as 5-(Aminomethyl)thiophene-3-
carbonitrile is not a linear process but a systematic integration of orthogonal analytical

techniques. By first confirming the molecular formula with HRMS, then identifying the

constituent functional groups with FTIR, and subsequently mapping the intricate atomic

connectivity with a suite of 1D and 2D NMR experiments, we build an unshakeable foundation
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of evidence. The final confirmation via single-crystal X-ray crystallography provides the ultimate

proof of structure. This rigorous, self-validating workflow is essential in the field of drug

development, ensuring that all subsequent biological and toxicological studies are based on a

molecule of known and verified identity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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